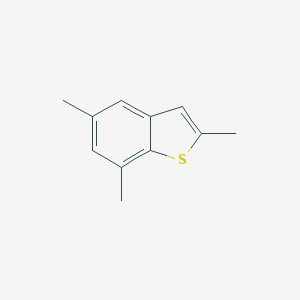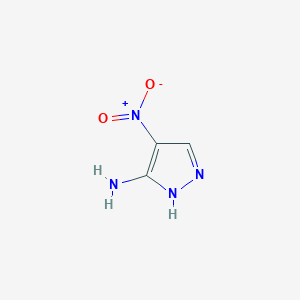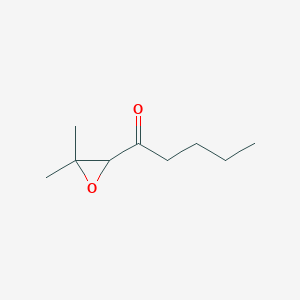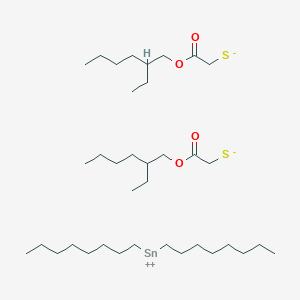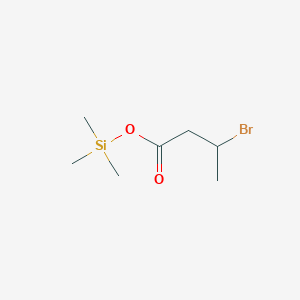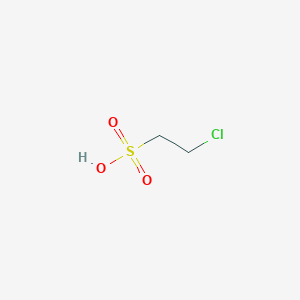
Broquinaldol
Vue d'ensemble
Description
. Il est connu pour ses applications dans divers domaines scientifiques en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Le broquinaldol peut être synthétisé par plusieurs voies. Une méthode courante implique la bromation du 2-méthylquinoléine-8-ol. La réaction utilise généralement du brome comme agent bromant dans des conditions contrôlées pour assurer une bromation sélective aux positions 5 et 7 . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais sont optimisées pour la production à grande échelle, garantissant un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le broquinaldol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des dérivés de la quinoléine.
Réduction : Les réactions de réduction peuvent convertir le this compound en différents dérivés d'hydroxyquinoléine.
Substitution : Il peut subir des réactions de substitution où les atomes de brome sont remplacés par d'autres groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
Le broquinaldol a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le traitement des infections.
Industrie : Il est utilisé dans le développement de divers produits et matériaux chimiques.
Mécanisme d'action
Le mécanisme par lequel le this compound exerce ses effets implique son interaction avec des cibles moléculaires dans les systèmes biologiques. On pense qu'il agit en chélatant les ions métalliques, qui sont des cofacteurs essentiels pour de nombreuses enzymes. Cette chélation perturbe la fonction normale de ces enzymes, conduisant à des effets antimicrobiens .
Mécanisme D'action
The mechanism by which broquinaldol exerts its effects involves its interaction with molecular targets in biological systems. It is believed to act by chelating metal ions, which are essential cofactors for many enzymes. This chelation disrupts the normal function of these enzymes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Le broquinaldol peut être comparé à d'autres composés similaires tels que le chlorquinaldol et la dichlorohydroxyquinoléine. Bien que tous ces composés partagent une structure de base de la quinoléine, le this compound est unique en raison de la présence d'atomes de brome aux positions 5 et 7, ce qui confère des propriétés chimiques et biologiques distinctes . Cette singularité rend le this compound particulièrement intéressant pour des applications spécifiques où d'autres dérivés de la quinoléine peuvent ne pas être aussi efficaces.
Propriétés
IUPAC Name |
5,7-dibromo-2-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACJQWJZKPAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046235 | |
| Record name | Broquinaldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15599-52-7 | |
| Record name | Broquinaldol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15599-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Broquinaldol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Broquinaldol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Broquinaldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Broquinaldol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROQUINALDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519JDS089K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the planar geometry observed in the crystal structure of 5,7-dibromo-2-methylquinolin-8-ol?
A1: While the provided abstract [] mentions the planar geometry of 5,7-dibromo-2-methylquinolin-8-ol, it does not elaborate on its significance. Planar structures in organic molecules can influence their ability to interact with biological targets, such as enzymes or receptors. Further research would be needed to determine if the planarity of this molecule plays a role in its reported biological activities.
Q2: What types of intermolecular interactions are observed in the crystal structure of 5,7-dibromo-2-methylquinolin-8-ol?
A2: The crystal structure of 5,7-dibromo-2-methylquinolin-8-ol reveals the presence of O—H⋯N and C—H⋯O hydrogen bonding, as well as Br⋯Br contacts []. These interactions contribute to the molecule's packing arrangement within the crystal lattice and can influence its physical properties, such as melting point and solubility.
Q3: What is the role of 5,7-dibromo-2-methylquinolin-8-ol in the lanthanide(III) complexes described in the second abstract?
A3: The second abstract [] highlights the synthesis and anticancer activity of lanthanide(III) complexes containing 5,7-dihalogenated-8-quinolinol derivatives, including 5,7-dibromo-2-methylquinolin-8-ol, and 2,2’-bipyridine derivatives. This suggests that 5,7-dibromo-2-methylquinolin-8-ol likely acts as a ligand, coordinating to the lanthanide(III) ion. The presence of halogen atoms like bromine can further influence the complex's properties and biological activity. Further investigation would be needed to elucidate the specific role of 5,7-dibromo-2-methylquinolin-8-ol in the anticancer activity of these complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




